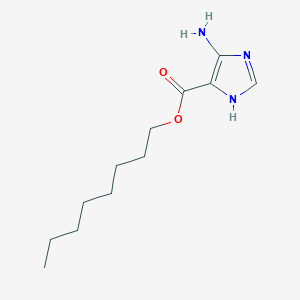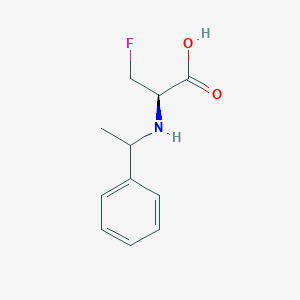
3-Fluoro-N-(1-phenylethyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(1-phenylethyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom attached to the third carbon of the alanine backbone and a phenylethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(1-phenylethyl)-L-alanine typically involves the introduction of the fluorine atom and the phenylethyl group through a series of chemical reactions. One common method involves the fluorination of a suitable precursor, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(1-phenylethyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom or the phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions may produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(1-phenylethyl)-L-alanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(1-phenylethyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the phenylethyl group can influence its overall pharmacokinetic properties. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-L-alanine: Similar in structure but lacks the phenylethyl group.
N-(1-Phenylethyl)-L-alanine: Similar in structure but lacks the fluorine atom.
3-Chloro-N-(1-phenylethyl)-L-alanine: Similar in structure but has a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-N-(1-phenylethyl)-L-alanine is unique due to the presence of both the fluorine atom and the phenylethyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the phenylethyl group can influence the compound’s overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
39621-45-9 |
|---|---|
Molekularformel |
C11H14FNO2 |
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
(2R)-3-fluoro-2-(1-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-8(9-5-3-2-4-6-9)13-10(7-12)11(14)15/h2-6,8,10,13H,7H2,1H3,(H,14,15)/t8?,10-/m0/s1 |
InChI-Schlüssel |
FXPGGXQVZDUHAZ-HTLJXXAVSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)N[C@@H](CF)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


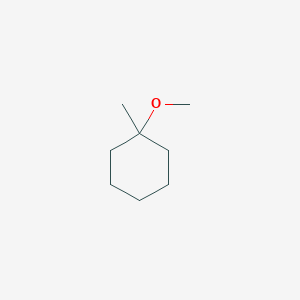
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
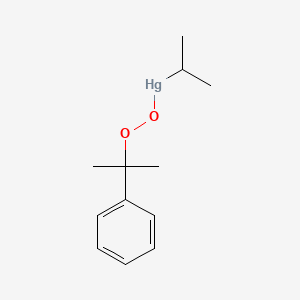
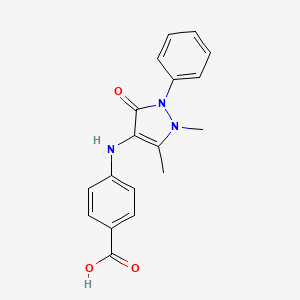
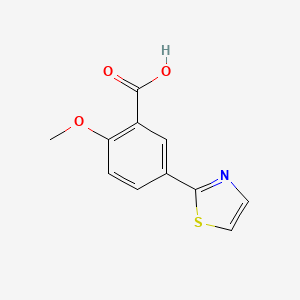
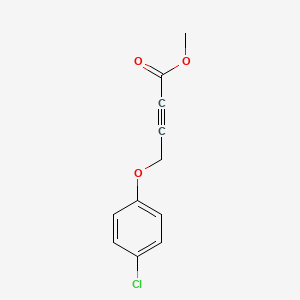
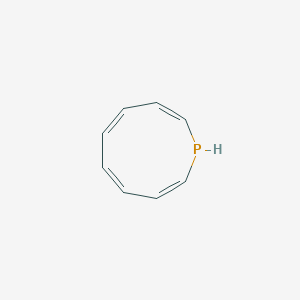


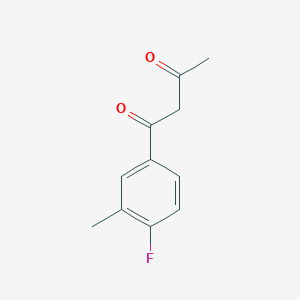
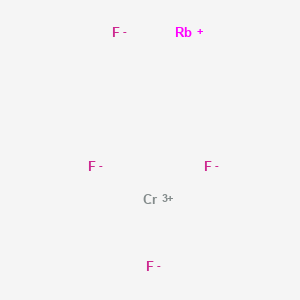
![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
